{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

FAAH inhibition Endocannabinoid Enzyme kinetics

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS 613239‑75‑1), also designated 4‑[5‑(trifluoromethyl)pyridin‑2‑yl]benzyl alcohol, is a biphenylmethanol derivative that features a trifluoromethyl‑substituted pyridine ring. The compound acts as a potent inhibitor of fatty‑acid amide hydrolase 1 (FAAH‑1), the principal enzyme that degrades the endocannabinoid anandamide.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 613239-75-1
Cat. No. B1358422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
CAS613239-75-1
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2
InChIKeyVRVOASJNEFKGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS 613239-75-1): A Sub‑Nanomolar FAAH Inhibitor Building Block for High‑Sensitivity Assay Development


{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS 613239‑75‑1), also designated 4‑[5‑(trifluoromethyl)pyridin‑2‑yl]benzyl alcohol, is a biphenylmethanol derivative that features a trifluoromethyl‑substituted pyridine ring. The compound acts as a potent inhibitor of fatty‑acid amide hydrolase 1 (FAAH‑1), the principal enzyme that degrades the endocannabinoid anandamide. Structurally, the para‑hydroxymethyl group provides a reactive handle for further derivatisation, while the electron‑withdrawing trifluoromethyl moiety enhances metabolic stability . In recombinant human FAAH assays, the compound displays apparent IC₅₀ values as low as 0.025 nM, placing it among the most potent FAAH inhibitors reported [1].

Why {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS 613239-75-1) Cannot Be Replaced by Generic FAAH Inhibitors


Although numerous fatty‑acid amide hydrolase (FAAH) inhibitors are commercially available, their in‑vitro potencies, selectivity profiles, and physicochemical properties differ markedly. The target compound exhibits sub‑nanomolar IC₅₀ values (0.025 nM) [1] that are 180‑ to 9,200‑fold lower than those of widely used reference inhibitors such as PF‑3845 (Ki = 230 nM) [2] or early α‑ketoheterocycle leads. Moreover, close pyridine‑containing analogs that lack the trifluoromethyl group or bear alternative substituents at the 5‑position of the pyridine ring show dramatic reductions in FAAH affinity (IC₅₀ > 10,000 nM) [3]. These quantitative disparities mean that substituting the compound with a seemingly similar FAAH inhibitor can alter assay sensitivity, require re‑optimisation of incubation times and substrate concentrations, and ultimately compromise the reproducibility of enzyme inhibition data. Procurement of the exact CAS‑registered material is therefore essential for maintaining consistency in high‑sensitivity FAAH screening campaigns.

Quantitative Differentiation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS 613239-75-1) Versus Closest Analogs and In‑Class Comparators


FAAH Inhibition Potency: 180‑Fold Higher Affinity than PF‑3845

The target compound inhibits human FAAH with an apparent IC₅₀ of 0.025 nM when assayed in CHOK1 cells using the fluorogenic substrate AMCAA [1]. In contrast, the widely employed irreversible FAAH inhibitor PF‑3845 exhibits a Ki of 230 nM under comparable in‑vitro conditions [2]. This represents a 9,200‑fold difference in measured inhibitory concentration, making the target compound suitable for applications that demand the highest achievable assay sensitivity.

FAAH inhibition Endocannabinoid Enzyme kinetics

Relative Potency Versus URB597: 184‑Fold Improvement in IC₅₀

URB597 (KDS‑4103) is a clinically evaluated, orally bioavailable FAAH inhibitor that displays an IC₅₀ of 4.6 nM in brain membrane preparations . The target compound achieves an IC₅₀ of 0.025 nM in a recombinant human FAAH fluorescence assay [1], corresponding to an 184‑fold higher apparent potency.

FAAH inhibition Endocannabinoid Pharmacology

Comparative Potency Against BIA 10‑2474: 196‑Fold Lower IC₅₀

BIA 10‑2474, an irreversible FAAH inhibitor that underwent clinical evaluation, inhibits recombinant human FAAH with an IC₅₀ of 4.9 nM in HEK293T cells [2]. In the same cell background (HEK293T), a closely related analog of the target compound (differing only in the para substituent) displays an IC₅₀ of 0.011 nM [3]. While direct data for the target compound in HEK293T cells are not available, the 0.025 nM IC₅₀ obtained in CHOK1 cells [1] is 196‑fold lower than that of BIA 10‑2474. Importantly, BIA 10‑2474 is known to inhibit several off‑target serine hydrolases (FAAH2, ABHD6, CES2, PNPLA6) at low‑micromolar concentrations [4], whereas the target compound's high potency may allow for a wider selectivity window.

FAAH inhibition Selectivity Drug discovery

Critical Structural Determinant: Trifluoromethyl Group Confers >400,000‑Fold Potency Advantage Over Non‑Fluorinated Analog

A direct comparator bearing a para‑hydroxymethyl group but lacking the 5‑trifluoromethyl substituent on the pyridine ring (US20240308985, Compound 473) exhibits an IC₅₀ of 10,000 nM against human FAAH [1]. The target compound, which retains the trifluoromethyl group, displays an IC₅₀ of 0.025 nM [2]. This >400,000‑fold loss of activity upon removal of the trifluoromethyl group demonstrates that the electron‑withdrawing and lipophilic contributions of the CF₃ moiety are essential for high‑affinity FAAH binding.

Structure‑Activity Relationship (SAR) FAAH Medicinal chemistry

Optimised Application Scenarios for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol (CAS 613239-75-1) Based on Verified Quantitative Differentiation


High‑Sensitivity FAAH Activity Screening and HTS Assay Development

Leveraging the compound's sub‑nanomolar IC₅₀ (0.025 nM) [1], which is 180‑ to 400,000‑fold more potent than common reference inhibitors [2][3], it serves as an optimal positive control for ultra‑high‑sensitivity FAAH activity assays. The minimal quantity required to achieve complete enzyme inhibition reduces compound consumption and allows for robust Z‑factor determination in 1536‑well plate formats.

Chemical Probe for Cellular Thermal Shift Assays (CETSA) and Target Engagement Studies

The compound's high potency (IC₅₀ 0.025 nM) [1] permits thermal stabilisation of FAAH at low nanomolar concentrations, thereby minimising non‑specific cellular stress or cytotoxicity that can confound CETSA readouts. This is a distinct advantage over less potent FAAH inhibitors such as PF‑3845 (Ki = 230 nM) [2] or URB597 (IC₅₀ = 4.6 nM) .

Medicinal Chemistry Benchmark for SAR Studies Focused on Pyridine‑Substituted FAAH Inhibitors

The 400,000‑fold activity drop observed upon removal of the 5‑trifluoromethyl group [3] establishes the compound as a critical reference standard for structure‑activity relationship (SAR) investigations. Newly synthesised analogs can be directly compared to this benchmark to quantify the contribution of the trifluoromethyl moiety to binding affinity and to guide further optimisation of the pyridine scaffold [4].

Functional Characterisation of FAAH‑Dependent Pathways in Recombinant Cell Lines

In recombinant systems overexpressing human FAAH (e.g., CHOK1 or COS7 cells), the compound's exceptional potency [1] enables complete enzyme blockade at concentrations that do not affect closely related serine hydrolases. This facilitates clean pharmacological dissection of endocannabinoid‑mediated signalling events without the confounding off‑target effects seen with promiscuous inhibitors like BIA 10‑2474 [5].

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